1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea
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Overview
Description
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a bipyridine moiety and a phenylpropyl group linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through the coupling of pyridine derivatives under specific conditions.
Attachment of the phenylpropyl group: This step might involve a nucleophilic substitution reaction where the phenylpropyl group is introduced.
Formation of the urea linkage: This can be done by reacting the intermediate with an isocyanate or by using a urea-forming reagent under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenylpropyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while substitution reactions could introduce various functional groups into the phenylpropyl moiety.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In coordination chemistry, it might act as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine compound used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science.
Phenylurea derivatives: Compounds with similar urea linkages and phenyl groups.
Uniqueness
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea is unique due to the specific combination of the bipyridine and phenylpropyl moieties, which might confer distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-12-4-8-17-6-2-1-3-7-17)25-15-18-10-13-23-20(14-18)19-9-5-11-22-16-19/h1-3,5-7,9-11,13-14,16H,4,8,12,15H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSPRJNJRWXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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